

Spectroscopic Analysis of Aniline-Phenol Mixtures: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Aniline phenol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of aniline-phenol mixtures. It details the underlying principles of their interaction, experimental protocols for various analytical methods, and quantitative data interpretation. This guide is intended to be a valuable resource for researchers and professionals involved in drug development, materials science, and analytical chemistry where aniline and phenol moieties are of interest.

Introduction: The Aniline-Phenol Interaction

Aniline, a primary aromatic amine, and phenol, a hydroxylated aromatic compound, interact primarily through hydrogen bonding. The hydrogen atom of the phenolic hydroxyl group acts as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the aniline amino group serves as the hydrogen bond acceptor (O-H...N). This interaction is a cornerstone of supramolecular chemistry and plays a significant role in molecular recognition and the formation of co-crystals.[1] The strength of this hydrogen bond can be influenced by substituents on either aromatic ring, a principle that is leveraged in drug design to modulate ligand-protein interactions.[2]

Spectroscopic techniques are powerful tools for characterizing this interaction and quantifying the components in aniline-phenol mixtures. Each method provides unique insights into the molecular and electronic structure of the mixture.

Spectroscopic Methodologies and Experimental Protocols

This section outlines the detailed experimental protocols for the most common spectroscopic techniques used to analyze aniline-phenol mixtures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of aniline and phenol. The electronic transitions within the aromatic rings are sensitive to intermolecular interactions, leading to changes in the absorption spectra.

Experimental Protocol:

- Solvent Selection: Use a UV-grade solvent in which both aniline and phenol are soluble and that does not absorb significantly in the analytical wavelength range (typically 200-400 nm). Methanol and ethanol are common choices.[3]
- Preparation of Stock Solutions:
 - Accurately weigh a precise amount of pure aniline and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 mg/L).
 - Similarly, prepare a stock solution of phenol of the same concentration.
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards for both aniline and phenol by diluting the stock solutions to cover the desired concentration range. For instance, for the simultaneous determination of phenol and aniline, linear ranges of 1.01-24.24 mg/L for phenol and 1.01-24.29 mg/L for aniline have been reported.[4]

- Prepare a set of binary mixtures containing varying known concentrations of aniline and phenol.
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record the absorbance spectra of the blank (solvent), individual standard solutions, and the binary mixtures over a wavelength range of 200-340 nm at 1 nm intervals.[3]
 - Aniline typically shows absorption maxima around 230 nm and 280 nm, while phenol absorbs around 270 nm.
- Data Analysis:
 - For quantitative analysis of mixtures with overlapping spectra, chemometric methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) are often employed.[3]
 - Derivative spectrophotometry (e.g., second derivative) can also be used to resolve overlapping peaks and determine the concentration of each component at zero-crossing points.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide information about the interactions between aniline and phenol in their excited states. Aniline is known to be a fluorescence quencher for many aromatic compounds.[6]

Experimental Protocol:

- Solvent and Solution Preparation:
 - Choose a fluorescence-grade solvent.
 - Prepare a stock solution of the fluorophore (in this case, phenol, as aniline's fluorescence is weak) and a stock solution of the quencher (aniline).

- Instrumentation and Measurement:
 - Use a spectrofluorometer.
 - Determine the optimal excitation wavelength for phenol by recording its excitation spectrum while monitoring the emission at its maximum emission wavelength.
 - Record the fluorescence emission spectrum of a dilute solution of phenol in the absence of aniline. Phenol exhibits fluorescence with an emission peak that can be influenced by the solvent environment.
 - Prepare a series of solutions with a fixed concentration of phenol and varying concentrations of aniline.
 - Record the fluorescence emission spectra for each of these mixtures.
- Data Analysis (Stern-Volmer Analysis):
 - Analyze the quenching data using the Stern-Volmer equation:
 - $I_0 / I = 1 + K_{sv}[Q]$
 - Where I_0 is the fluorescence intensity of phenol in the absence of the quencher (aniline), I is the fluorescence intensity in the presence of the quencher, K_{sv} is the Stern-Volmer quenching constant, and $[Q]$ is the concentration of the quencher.[7]
 - A linear plot of I_0 / I versus $[Q]$ indicates a single quenching mechanism (either static or dynamic). Non-linear plots may suggest a combination of quenching mechanisms.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the specific atomic-level interactions, such as hydrogen bonding and π - π stacking, between aniline and phenol in solution.

Experimental Protocol:

- Sample Preparation:

- Dissolve accurately weighed amounts of aniline and phenol in a deuterated solvent (e.g., CDCl_3) in an NMR tube.[1] A typical sample volume is 500 μL for a 5 mm tube.
- For studying concentration-dependent effects, prepare a series of samples with varying molar ratios of aniline and phenol, starting from a concentrated solution (e.g., 1.25 M) and performing serial dilutions.[1]
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[1]
 - Acquire ^1H NMR spectra at a constant temperature (e.g., 298 K).[1]
 - Set a spectral width of approximately 10 ppm for ^1H NMR.[1]
 - Reference the chemical shifts to an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[1]
- Data Analysis:
 - Monitor the chemical shifts of the -OH proton of phenol and the -NH₂ protons of aniline. Hydrogen bonding typically causes a downfield shift (increase in ppm) of these protons.
 - Changes in the chemical shifts of the aromatic protons can provide evidence for π - π stacking interactions.[1]
 - Nuclear Overhauser Effect (NOE) experiments can be performed to confirm the spatial proximity of specific protons of aniline and phenol, providing direct evidence of intermolecular interactions.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to changes in vibrational frequencies upon hydrogen bond formation. The stretching frequencies of the O-H and N-H groups are particularly informative.

Experimental Protocol:

- Sample Preparation:
 - Prepare solutions of aniline, phenol, and their mixtures in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl_4).
 - Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the liquid sample or a solid co-crystal can be placed directly on the ATR crystal.
- Instrumentation and Measurement:
 - Use an FTIR spectrometer, preferably with an ATR accessory for ease of sample handling.
 - Acquire a background spectrum of the pure solvent or the empty ATR crystal.
 - Record the IR spectra of the individual components and the mixtures in the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis:
 - Examine the O-H stretching region (around $3200\text{-}3600\text{ cm}^{-1}$) and the N-H stretching region (around $3300\text{-}3500\text{ cm}^{-1}$).
 - The formation of an O-H \cdots N hydrogen bond leads to a broadening and a significant red-shift (lower wavenumber) of the O-H stretching band of phenol.
 - Changes in the N-H stretching frequencies of aniline may also be observed. For instance, in the aniline⁺-phenol complex, bands at 3200 , 3295 , 3440 , and 3635 cm^{-1} have been identified.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from the spectroscopic analysis of aniline-phenol systems.

Table 1: UV-Vis Spectroscopic Data for Quantitative Analysis

Parameter	Phenol	Aniline	Reference
Linear Range (mg/L)	1.01 - 24.24	1.01 - 24.29	[4]
Detection Limit (mg/L)	0.097	0.685	[4]
λ_{\max} (in methanol)	~270 nm	~230 nm, ~280 nm	[3]

 Table 2: ^1H NMR Chemical Shifts (Illustrative)

Proton	Typical Chemical Shift (ppm)	Expected Shift upon H-bonding	Reference
Phenolic -OH	4.0 - 7.5 (variable)	Downfield	[9][10]
Aniline -NH ₂	3.5 - 4.5 (variable)	Downfield	[11]
Aromatic C-H	6.5 - 8.0	Minor shifts	[10][11]

 Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for Aniline-Phenol Interactions

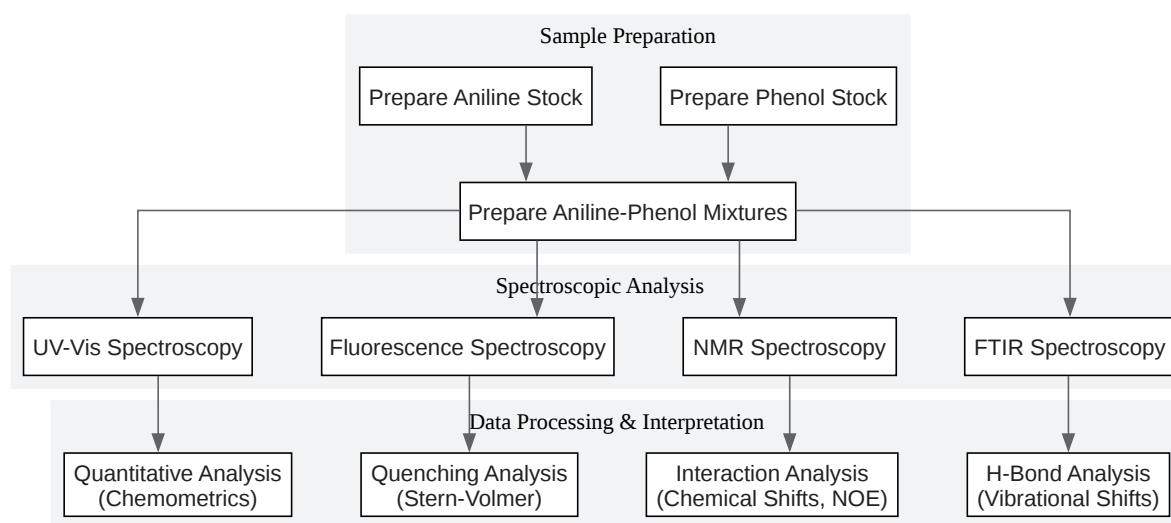
Vibrational Mode	Free Phenol (O-H stretch)	H-bonded Phenol (O-H...N)	Aniline ⁺ -Phenol Complex	Reference
O-H stretch	~3600	Broad, ~3200-3500	3635	[8]
N-H stretch	-	-	3200, 3295, 3440	[8]

Table 4: Fluorescence Spectroscopic Data

Compound	Excitation λ_{\max} (nm)	Emission λ_{\max} (nm)	Quantum Yield	Reference
Aniline	286	336	Low	[12]
Phenol	~270	~300	Variable	[13]

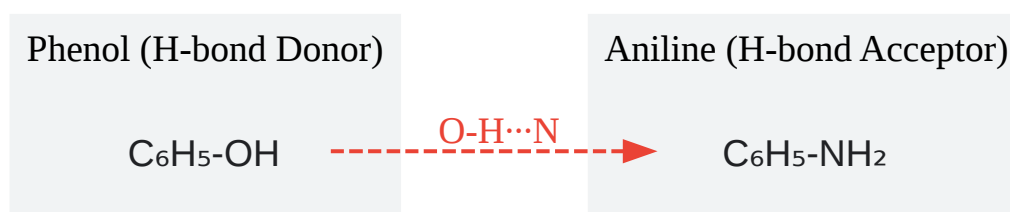
Visualization of Interactions and Workflows

Graphviz diagrams are provided to illustrate key concepts in the spectroscopic analysis of aniline-phenol mixtures.



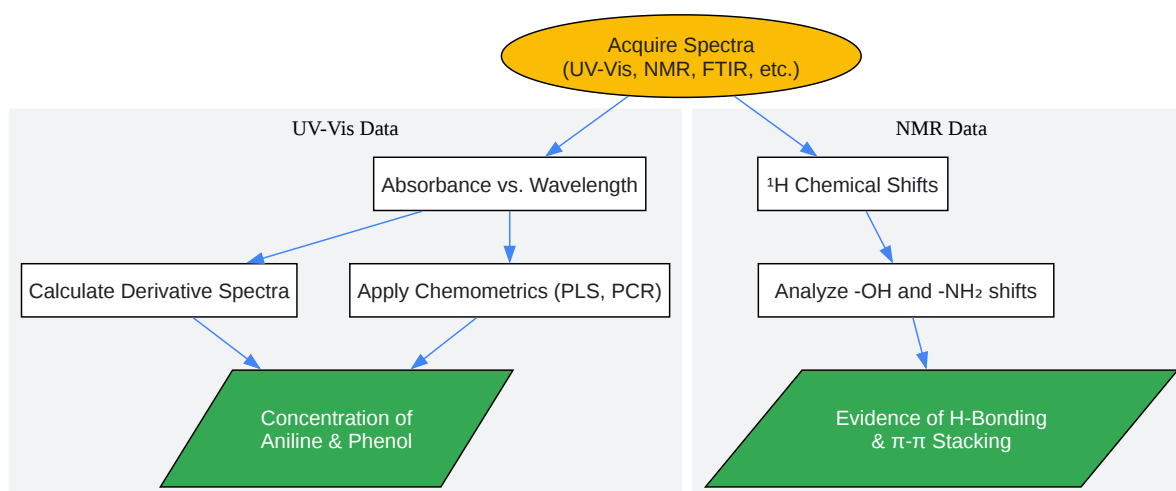
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Caption: Experimental workflow for the spectroscopic analysis of aniline-phenol mixtures.



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Caption: Hydrogen bonding interaction between phenol and aniline.



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Caption: Logical flow for UV-Vis and NMR data analysis of aniline-phenol mixtures.

Conclusion

The spectroscopic analysis of aniline-phenol mixtures offers a powerful suite of tools for both quantitative determination and the fundamental study of intermolecular interactions. UV-Vis spectroscopy, coupled with chemometric methods, provides a robust approach for simultaneous quantification. Fluorescence spectroscopy reveals insights into excited-state interactions, particularly quenching phenomena. NMR and FTIR spectroscopy are indispensable for the detailed characterization of hydrogen bonding and other non-covalent interactions that govern the formation of aniline-phenol complexes. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with these important chemical entities.

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